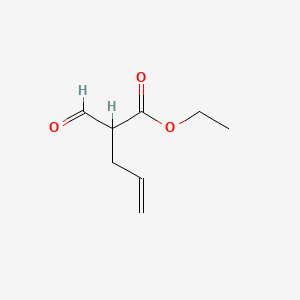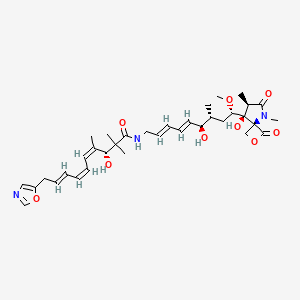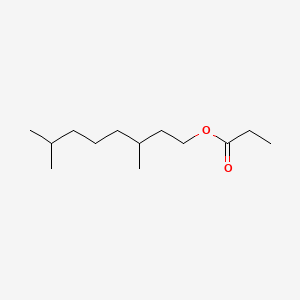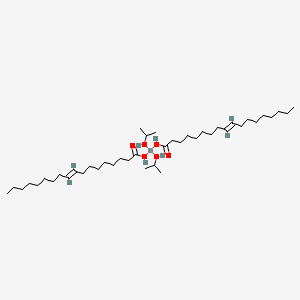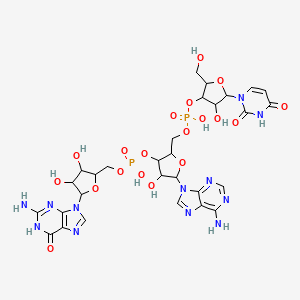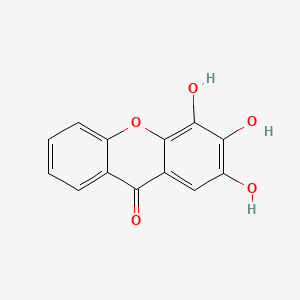
2,3,4-Trihydroxyxanthone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Trihydroxyxanthone is a naturally occurring compound belonging to the xanthone family. Xanthones are a class of oxygenated heterocyclic compounds known for their diverse biological activities and structural variety. The compound is characterized by its three hydroxyl groups attached to the xanthone core, which is a dibenzo-γ-pyrone structure. Xanthones, including this compound, are found in various plants and have been studied for their potential therapeutic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trihydroxyxanthone typically involves the regioselective oxidative coupling of precursor compounds. One common method is the intramolecular oxidative coupling of 2,3′,4,6-tetrahydroxybenzophenone, which can be catalyzed by enzymes such as cytochrome P450 oxidases . The reaction conditions often include the presence of oxidizing agents and specific catalysts to ensure the selective formation of the xanthone ring.
Industrial Production Methods: Industrial production of this compound may involve the use of biotechnological approaches, such as the cultivation of xanthone-producing plants or microbial fermentation. These methods leverage the natural biosynthetic pathways of xanthones in plants and microorganisms to produce the compound in larger quantities .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,4-Trihydroxyxanthone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the xanthone core to dihydroxanthones or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the xanthone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various hydroxylated, methoxylated, and halogenated xanthone derivatives .
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for the synthesis of more complex xanthone derivatives with potential pharmaceutical applications.
Biology: The compound exhibits significant antioxidant and anti-inflammatory properties, making it a subject of interest in biological research.
Mécanisme D'action
The mechanism of action of 2,3,4-Trihydroxyxanthone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 and inducible nitric oxide synthase.
Anticancer Activity: this compound induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparaison Avec Des Composés Similaires
- 1,3,5-Trihydroxyxanthone
- 1,3,7-Trihydroxyxanthone
- 2,3,4,6-Tetrahydroxyxanthone
Comparison: 2,3,4-Trihydroxyxanthone is unique due to its specific hydroxylation pattern, which influences its biological activity and chemical reactivity. Compared to other trihydroxyxanthones, it may exhibit different pharmacological properties and potency in various applications .
Propriétés
Numéro CAS |
6563-41-3 |
|---|---|
Formule moléculaire |
C13H8O5 |
Poids moléculaire |
244.20 g/mol |
Nom IUPAC |
2,3,4-trihydroxyxanthen-9-one |
InChI |
InChI=1S/C13H8O5/c14-8-5-7-10(15)6-3-1-2-4-9(6)18-13(7)12(17)11(8)16/h1-5,14,16-17H |
Clé InChI |
WAZRUXBJQIYYGI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3O2)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


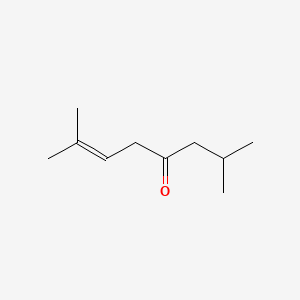

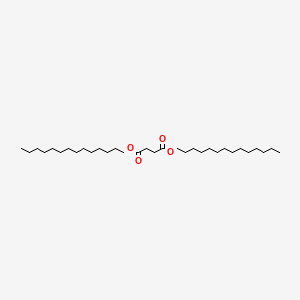
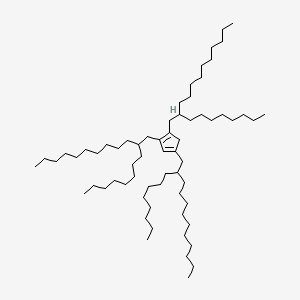

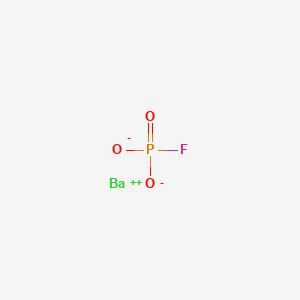
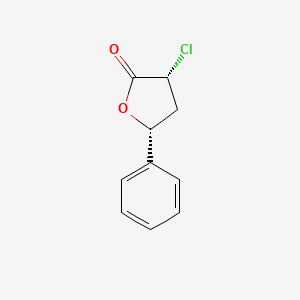
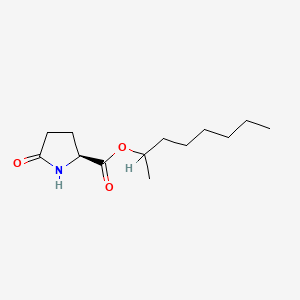
![N-[4-[(prop-2-enylcarbamothioylamino)sulfamoyl]phenyl]acetamide;sulfuric acid](/img/structure/B12653288.png)
